
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is a complex organic compound that features a piperazine ring, a thiazole ring, and a carboxylic acid group. The presence of the N-boc (tert-butyloxycarbonyl) group provides protection to the amine functionality, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the piperazine and thiazole rings. The N-boc protection is introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The final product is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of nano-catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The N-boc group can be selectively removed using acids like trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid in dichloromethane for N-boc deprotection.
Major Products Formed
The major products formed from these reactions include deprotected amines, alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic properties in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The piperazine ring can act as a scaffold for binding to enzymes or receptors, while the thiazole ring can participate in hydrogen bonding and other interactions. The N-boc group provides stability during synthetic transformations and can be removed to expose the active amine functionality .
Comparison with Similar Compounds
Similar Compounds
4-N-Boc-2-methyl-piperazine: Similar in structure but lacks the thiazole ring.
1-Boc-piperazine: Contains the piperazine ring with N-boc protection but no thiazole or carboxylic acid groups.
4-(N-Boc-amino)piperidine: Features a piperidine ring with N-boc protection.
Uniqueness
2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is unique due to the combination of the piperazine and thiazole rings along with the carboxylic acid group. This structure provides a versatile platform for various chemical modifications and applications in different fields of research.
Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4S/c1-8-10(12(18)19)22-11(16-8)9-7-15-5-6-17(9)13(20)21-14(2,3)4/h9,15H,5-7H2,1-4H3,(H,18,19) |
InChI Key |
TYTOSJDISBVBIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2CNCCN2C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
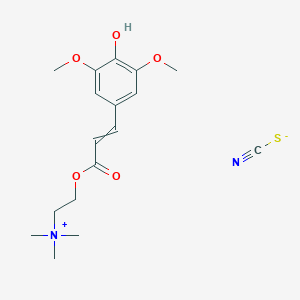
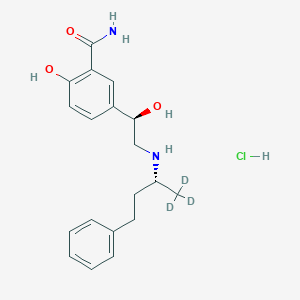
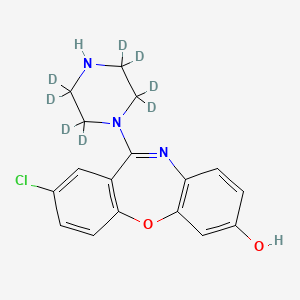

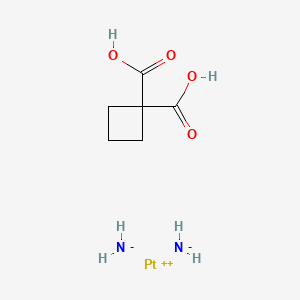
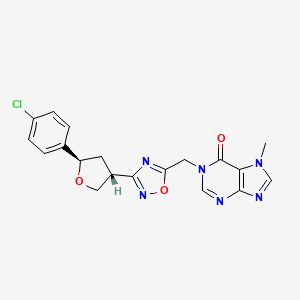


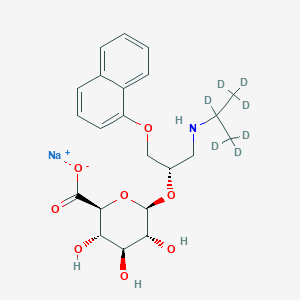
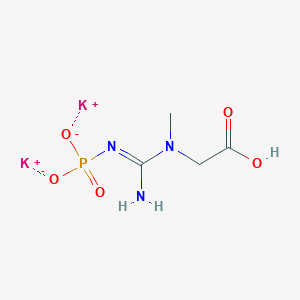
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
![6-(2-Methylphenyl)-6,9-diazaspiro[4.5]decane](/img/structure/B12431187.png)

